Tricaprilin-d15
Description
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Structure
2D Structure
Properties
IUPAC Name |
2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPFTAMPNXLGLX-PMCKLPPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Deuterated Tracers in Biochemical and Physiological Investigations
The use of stable isotopes as tracers has revolutionized the study of in vivo metabolism, and deuterium (B1214612) (²H), a stable isotope of hydrogen, plays a particularly prominent role. nih.govnih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in a wide range of studies, including those involving human subjects. bioscientifica.com This safety profile allows for repeated investigations and applications in sensitive populations. bioscientifica.com
Deuterated tracers, such as deuterium oxide (D₂O or "heavy water"), are instrumental in measuring the dynamics of various biological processes. frontiersin.orgnih.gov When introduced into a biological system, deuterium from the tracer is incorporated into newly synthesized molecules, including amino acids, fatty acids, and DNA. nih.gov This incorporation allows researchers to quantify the turnover rates of these molecules, providing a dynamic view of metabolic fluxes. nih.govnih.gov Modern analytical techniques, particularly mass spectrometry, can precisely detect and quantify the level of deuterium labeling in different biomolecules, offering a detailed picture of metabolic pathways. nih.govcreative-proteomics.com
The advantages of using deuterated tracers are numerous. They are generally less expensive and more readily available than some other stable isotopes, like ¹³C-labeled substrates. osti.gov Furthermore, tracers like D₂O can be administered orally and distribute throughout the body's water pool, enabling the simultaneous study of multiple metabolic pools without the need for invasive intravenous administration. nih.gov This "substrate-agnostic" nature makes deuterium a versatile tool for a broad spectrum of metabolic investigations. osti.gov
The Role of Glyceryl Tri Octanoate D15 As a Model Stable Isotope Labeled Triacylglycerol for Research
Glyceryl tri(octanoate-d15), also known as Tricaprilin-d15, is the deuterated form of Glyceryl trioctanoate (Tricaprilin). chemsrc.commedchemexpress.com It serves as a prime example of a stable isotope-labeled triacylglycerol used in research. Triacylglycerols are a major class of lipids that function as energy storage molecules. By labeling the octanoate (B1194180) fatty acid chains with 15 deuterium (B1214612) atoms, researchers can trace the metabolic fate of this specific medium-chain triglyceride.
The chemical and physical properties of Glyceryl tri(octanoate-d15) are crucial for its function as a tracer. Stable isotope-labeled molecules are chemically identical to their unlabeled counterparts, meaning they are metabolized in the same way. nih.gov This allows them to act as true tracers without altering the biochemical pathways under investigation. bioscientifica.com The significant mass shift provided by the 45 deuterium atoms (M+45) in Glyceryl tri(octanoate-d15) makes it readily distinguishable from its endogenous, unlabeled form using mass spectrometry. sigmaaldrich.comsigmaaldrich.com
Research applications of labeled triacylglycerols like Glyceryl tri(octanoate-d15) are extensive. They are used to study:
Lipid absorption and transport: Following the journey of dietary fats from the intestine into the bloodstream and various tissues.
Fatty acid metabolism: Investigating how fatty acids are released from triacylglycerols and utilized for energy or re-esterified into other lipids. nih.gov
De novo lipogenesis: Differentiating between the synthesis of new lipids and the turnover of pre-existing ones. mdpi.com
Metabolic perturbations: Understanding how diseases or specific dietary interventions affect lipid metabolism. mdpi.com
For instance, studies using stable isotope-labeled lipids have been instrumental in understanding the complexities of lipid metabolism in conditions like non-alcoholic fatty liver disease (NAFLD) and in evaluating the metabolic effects of specific fatty acids. mdpi.com
Evolution of Stable Isotope Labeling Techniques in Lipid and Metabolic Research
Chemical Synthesis Pathways for Deuterated Glyceryl Trioctanoate
The synthesis of Glyceryl tri(octanoate-d15) is a multi-step process that hinges on two critical stages: the isotopic labeling of the octanoic acid moieties and their subsequent esterification to a glycerol (B35011) backbone.
The foundational step in synthesizing Glyceryl tri(octanoate-d15) is the preparation of deuterated octanoic acid. Several methods have been developed to achieve high levels of deuterium incorporation.
One common chemical method is catalytic H/D exchange , which involves exposing the fatty acid to a deuterium source, typically deuterium oxide (D₂O), in the presence of a metal catalyst. europa.eu For instance, perdeuterated lauric acid has been synthesized using D₂O as the deuterium source and Platinum on carbon (Pt/C) as the catalyst under hydrothermal conditions. europa.eu This process can be repeated multiple times to achieve deuterium incorporation levels as high as 98%. europa.eu
Another approach involves the activation of fatty acids followed by reaction with deuterated reagents . A recent study detailed a method where octanoic acid was activated with 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net To prevent undesired H/D back-exchange at the α-position, the carboxylic acid protons of the perdeuterated octanoic acid were first exchanged with deuterium by stirring with an excess of D₂O before reacting with CDI. researchgate.net
Biosynthetic methods also offer a pathway to deuterated fatty acids. Research has shown that microorganisms can incorporate deuterium from labeled substrates. For example, Escherichia coli can biosynthesize lipoic acid from octanoic acid, incorporating deuterium when grown on a medium containing [methyl-²H₃]acetate. nih.gov Similarly, Pseudomonas oleovorans has been used to produce deuterated polyhydroxyoctanoate (dPHO) when fed deuterated octanoic acid as the carbon source. acs.org
The table below summarizes various strategies for deuterating octanoic acid.
| Method | Description | Deuterium Source | Catalyst/Medium | Key Findings |
| Catalytic H/D Exchange | Direct exchange of hydrogen for deuterium on the fatty acid chain. europa.eu | Deuterium Oxide (D₂O) | Platinum on Carbon (Pt/C) | Can achieve >98% deuterium incorporation with repeated cycles. europa.eu |
| CDI Activation with D₂O Exchange | Pre-exchange of acidic proton with D₂O before activation with CDI to prevent H/D back-exchange. researchgate.net | Deuterium Oxide (D₂O) | 1,1'-carbonyldiimidazole (CDI) | Prevents loss of deuterium at the α-position during synthesis. researchgate.net |
| Biosynthesis | Use of microorganisms to build fatty acids from deuterated precursors. nih.govacs.org | Deuterated acetate (B1210297) or other labeled substrates | E. coli, P. oleovorans | Produces specifically labeled or perdeuterated fatty acids depending on the substrate and organism. nih.govacs.org |
| Chemical Synthesis from Deuterated Precursors | Synthesis of deuterated octanoic acid from a previously deuterated starting material, such as deuterated n-octanamide. epj-conferences.org | Deuterated n-octanamide | 6 M HCl | The deuterated amide is hydrolyzed to form the corresponding deuterated carboxylic acid. epj-conferences.org |
Once deuterated octanoic acid is obtained, it is esterified with glycerol to form the triglyceride core. This reaction involves attaching three fatty acid molecules to the three hydroxyl groups of glycerol.
A highly effective method for this esterification utilizes fatty acids activated with 1,1'-carbonyldiimidazole (CDI) . In this process, the perdeuterated octanoic acid is first reacted with CDI to form an activated acyl-imidazole intermediate. This intermediate is then reacted with glycerol in the presence of a catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to form the desired triglyceride. researchgate.net This method has been shown to be efficient for synthesizing both protiated and deuterated triacylglycerides. researchgate.net
More traditional direct esterification methods can also be employed. These reactions typically involve heating glycerol with a stoichiometric excess of the fatty acid in the presence of a catalyst. nih.gov While conceptually simple, these reactions often require high temperatures and the removal of water to drive the reaction to completion. Various catalysts, including acid catalysts, can be used to facilitate this process. nih.govcsic.es
Enzymatic synthesis using lipases has also been explored for producing medium-chain triglycerides, although reaction rates can be slow without the use of solvents. nih.gov A mixed chemoenzymatic approach can leverage the benefits of both chemical and enzymatic synthesis for creating complex lipids with high purity. nih.gov
Catalytic Systems Employed in Glyceryl Tri(octanoate) Synthesis Research
The choice of catalyst is crucial for an efficient esterification process, influencing reaction rates, yield, and purity. Research has explored a wide range of catalytic systems for triglyceride synthesis.
Heterogeneous solid acid catalysts are of significant interest due to their ease of separation from the reaction mixture and potential for reuse. Examples include silica-based propyl-sulfonic (Pr-SO₃H) materials, which have been investigated for the interesterification of glyceryl trioctanoate. mdpi.com These materials offer high thermal stability and tunable properties such as surface area and acidity. mdpi.com Amberlyst-15, a polymeric resin, is another solid acid catalyst used effectively in the esterification of octanoic acid. nih.govcsic.es
Homogeneous catalysts , while more difficult to separate, are also effective. Inorganic salts like sodium bisulfate have been used for the direct esterification of glycerol. google.com Traditional homogeneous alkaline catalysts such as NaOH and KOH are also widely used, particularly in industrial glycerolysis processes. mdpi.comnih.gov
More specialized catalysts include organometallic compounds like dibutyltin oxide (n-Bu₂SnO) and activating agents such as 1,1'-carbonyldiimidazole (CDI) , which facilitate the reaction under milder conditions. researchgate.netmdpi.com
The table below provides an overview of different catalytic systems used in triglyceride synthesis research.
| Catalyst Type | Specific Examples | Reaction | Advantages | Disadvantages |
| Heterogeneous Solid Acid | Silica-based Pr-SO₃H mdpi.com, Amberlyst-15 nih.gov | Esterification, Interesterification | Easy to separate and reuse, high thermal stability. mdpi.com | May require higher temperatures; potential for catalyst decomposition. csic.es |
| Heterogeneous Solid Base | Mixed oxides from steel slag (CaO, MgO) nih.gov | Transesterification | Utilizes industrial waste, environmentally friendly. nih.gov | Basicity and performance are highly dependent on preparation and calcination temperature. nih.gov |
| Homogeneous Base | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) nih.gov | Glycerolysis, Transesterification | High activity, low cost. nih.gov | Difficult to remove from product, can lead to saponification. mdpi.com |
| Homogeneous Acid | Sodium Bisulfate google.com, Sulfuric Acid google.com | Direct Esterification | Effective for direct esterification. google.com | Corrosive, difficult aftertreatment, environmental concerns with waste acid. google.com |
| Activating Agent / Organometallic | 1,1'-Carbonyldiimidazole (CDI) researchgate.net, Dibutyltin oxide (n-Bu₂SnO) mdpi.com | Esterification | High yields under mild conditions. researchgate.net | Higher cost of reagents. researchgate.net |
| Enzymatic | Lipases nih.gov | Esterification | High specificity, non-toxic. nih.gov | Often slow reaction rates, potential for enzyme denaturation. nih.gov |
Purification and Characterization Techniques for Research-Grade Glyceryl tri(octanoate-d15)
Ensuring the chemical and isotopic purity of research-grade Glyceryl tri(octanoate-d15) is paramount. This requires a combination of robust purification and analytical characterization techniques.
Purification of the synthesized triglyceride is often achieved through chromatographic methods. Flash chromatography (FC) over silica (B1680970) gel is a standard technique for separating the final product from unreacted starting materials, catalysts, and byproducts like mono- and diglycerides. ethz.ch For compounds synthesized via the CDI pathway, purification can involve precipitating the activated acid in water, followed by recrystallization of the final triglyceride from a suitable solvent like n-hexane. researchgate.net
Characterization serves to confirm the structure, identity, and purity of the final compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for confirming the molecular weight and assessing the purity of the triglyceride. mdpi.com It is also used to establish the extent and distribution of deuterium in labeled molecules. acs.org
Infrared (IR) Spectroscopy , often using an Attenuated Total Reflectance (ATR) accessory, is used to identify functional groups, such as the ester carbonyl group, confirming the formation of the triglyceride. mdpi.com
Size Exclusion Chromatography (SEC) can be used to monitor the progress of the esterification reaction by observing the formation of the larger triglyceride molecule from its smaller precursors. researchgate.net
The final product's quality is often defined by its chemical purity (e.g., >98%) and its isotopic purity, expressed as atom % D, which for research-grade Glyceryl tri(octanoate-d15) is typically 98 atom % D or higher. sigmaaldrich.com
Mass Spectrometry-Based Quantification of Glyceryl tri(octanoate-d15) and Deuterated Metabolites
Mass spectrometry (MS) is the cornerstone for quantifying stable isotope-labeled compounds in biological matrices. Its high sensitivity and specificity enable the differentiation and measurement of isotopically labeled molecules from their unlabeled counterparts. When coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), MS provides a robust platform for detailed metabolic studies involving Glyceryl tri(octanoate-d15).
Gas Chromatography-Mass Spectrometry (GC-MS) for Octanoate Enrichment Analysis in Biological Matrices (e.g., plasma)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used technique for the analysis of fatty acid enrichment in biological samples such as plasma. nationalmaglab.orgnih.gov To make the non-volatile fatty acids amenable to GC analysis, they must first be converted into volatile derivatives. Common derivatization strategies include esterification to form fatty acid methyl esters (FAMEs) or other esters like isobutyl esters. nationalmaglab.orgnih.gov For instance, a validated method for analyzing octanoate enrichment in human plasma involves direct transesterification with isobutanol, followed by GC-MS analysis. nationalmaglab.orgnih.gov This approach has been shown to be more sensitive and less prone to contamination than traditional methyl esterification methods. nih.gov
The use of stable isotope-labeled internal standards, such as other deuterated fatty acids, is crucial for accurate quantification, as it corrects for sample loss during preparation and analysis. springernature.comresearchgate.net In the mass spectrometer, analytes are typically ionized and fragmented. By using selected ion monitoring (SIM), the instrument can be set to detect specific mass-to-charge ratio (m/z) fragments corresponding to the deuterated octanoate (from the metabolism of Glyceryl tri(octanoate-d15)) and its unlabeled form. nationalmaglab.org The ratio of these ions provides a precise measure of isotopic enrichment, which reflects the metabolic contribution of the administered tracer. nih.gov
Negative chemical ionization (NCI) is a particularly sensitive mode for analyzing certain derivatives, such as pentafluorobenzyl (PFB) esters of fatty acids, with detection limits reaching the femtogram level. researchgate.net This high sensitivity is invaluable when analyzing low-concentration metabolites. researchgate.net
| Parameter | Description | Source |
|---|---|---|
| Derivatization | Transesterification with isobutanol and acetyl chloride. | nih.gov |
| GC Column | VF17ms (30 m, 0.25 mm, 0.25 μm) or similar mid-polarity column. | nih.gov |
| Injection Mode | Splitless injection to maximize analyte transfer to the column. | nih.gov |
| MS Detection | Selected Ion Monitoring (SIM) of characteristic ions for labeled and unlabeled octanoate. | nationalmaglab.org |
| Internal Standard | Use of other deuterated or 13C-labeled fatty acids for accurate quantification. | springernature.comresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) in Triglyceride Lipidomics Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for lipidomics, as it can analyze intact triglycerides like Glyceryl tri(octanoate-d15) directly from biological extracts without the need for derivatization. nih.govnt-rt.ru Reversed-phase LC is commonly employed, which separates lipids based on their acyl chain length and degree of unsaturation. nih.gov This allows for the chromatographic separation of Glyceryl tri(octanoate-d15) from other triglycerides present in the sample. nih.govthermofisher.com
In LC-MS analysis, triglycerides are often detected as their ammoniated adducts ([M+NH₄]⁺) in positive ion mode, which provides a strong and stable signal. nih.gov The use of deuterated internal standards is fundamental for reliable quantification in lipidomics profiling. researchgate.net These standards, which may include other deuterated triglycerides or lipids from different classes, are added to the sample at the beginning of the extraction process to account for variations in extraction efficiency and instrument response. mdpi.comwaters.com
LC-MS/MS methods have been specifically developed for the analysis of medium-chain triglyceride (MCT) oil, demonstrating the platform's capability to handle such matrices. chromatographyonline.com These methods often focus on achieving high throughput and minimizing matrix effects, which can suppress the analyte signal. chromatographyonline.comresearchgate.net The combination of chromatographic separation and mass spectrometric detection provides a powerful tool for profiling the full range of triglycerides in a sample while simultaneously quantifying the specific deuterated tracer and its metabolites. springernature.com
High-Resolution Mass Spectrometry and Shotgun Lipidomics Approaches for Molecular Species Analysis
High-Resolution Mass Spectrometry (HRMS), particularly with Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements (typically <5 ppm error). thermofisher.comunibz.it This capability is critical for the confident identification of lipids by determining their elemental composition. nih.gov When analyzing the metabolic products of Glyceryl tri(octanoate-d15), HRMS can distinguish between different lipid species that may have very similar masses (isobars), ensuring unambiguous identification. researchgate.netunibz.it
Shotgun lipidomics is a high-throughput approach that involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation. aocs.orgmdpi.com This method relies on the power of tandem mass spectrometry (MS/MS) to identify and quantify individual lipid species. nih.gov By performing precursor ion or neutral loss scans, specific classes of lipids can be targeted. For triglycerides, characteristic neutral losses of the fatty acid chains can be monitored to identify the composition of the molecule. mdpi.com
The combination of shotgun lipidomics with HRMS allows for a comprehensive and quantitative analysis of the entire lipidome. nih.govnih.gov In the context of a tracer study, this would enable the simultaneous measurement of Glyceryl tri(octanoate-d15), its partially metabolized forms (diglycerides and monoglycerides (B3428702) containing octanoate-d15), and the incorporation of the released deuterated octanoate into other lipid species. This provides a detailed snapshot of the metabolic pathways involved. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Tracer Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique that can provide unique structural and quantitative information about metabolites in biological samples. Unlike mass spectrometry, which destroys the sample, NMR allows for the analysis of molecules in their native state.
Deuterium Magnetic Resonance (DMR) for Detection of Labeled Metabolic Products (e.g., deuterated water)
Deuterium (²H) Magnetic Resonance (DMR), also known as ²H-NMR, is a specialized NMR technique that directly detects the deuterium nucleus. Given the very low natural abundance of deuterium (~0.015%), there is minimal background signal, making it an excellent method for tracer studies. mdpi.com When a deuterated substrate like Glyceryl tri(octanoate-d15) is metabolized, the deuterium atoms are incorporated into various downstream products.
A key application of DMR in metabolic studies is the detection of deuterated water (HDO). nationalmaglab.org The oxidation of deuterated fatty acids in the mitochondrial tricarboxylic acid (TCA) cycle leads to the transfer of deuterium atoms to the body's water pool. nih.gov By monitoring the increase in the HDO signal in body fluids like plasma or even in tissues non-invasively, DMR can provide a quantitative measure of the rate of fatty acid oxidation. nationalmaglab.orgbohrium.com This technique has been successfully used to track the metabolism of deuterated glucose and can be applied to follow the fate of the deuterium from octanoate. nationalmaglab.orgnih.gov Recent studies have also used ²H-NMR to track the synthesis of lipids from deuterated water, a process that can be reversed to measure the breakdown of deuterated lipids. nih.govbiologists.com
| Finding | Significance for Tracer Studies | Source |
|---|---|---|
| Low natural abundance of ²H provides high signal-to-background for tracers. | Enables sensitive detection of administered deuterated compounds. | mdpi.com |
| Metabolism of deuterated substrates produces deuterated water (HDO). | Allows for the quantification of overall metabolic pathway flux (e.g., fatty acid oxidation). | nationalmaglab.org |
| Well-resolved resonances for different metabolites (e.g., glucose, lactate, glutamate). | Permits simultaneous tracking of multiple downstream metabolic products. | nih.gov |
| Non-invasive in vivo application is possible. | Enables real-time metabolic studies in living organisms without the need for biopsies. | nih.govbohrium.com |
Method Development and Validation for Accurate Isotopic Ratio Determination
The reliability of data from stable isotope tracer studies hinges on the rigorous development and validation of the analytical methods used. diva-portal.orgmdpi.com The goal is to ensure the accurate and precise determination of isotopic ratios (the ratio of the labeled tracer to the unlabeled endogenous compound). nih.gov
Method validation involves assessing several key parameters according to established guidelines. diva-portal.orggtfch.orgLinearity is established to ensure that the instrument response is proportional to the analyte concentration over a specific range. Accuracy measures how close the experimental value is to the true value, while precision assesses the reproducibility of the measurement (both within the same day, intra-day, and on different days, inter-day). mdpi.comacs.orgRecovery experiments determine the efficiency of the sample extraction process, and the assessment of matrix effects is crucial to identify and mitigate any interference from other components in the biological sample that could affect the analyte's signal. gtfch.org
Sample Preparation and Derivatization Techniques for Tracer Analysis (e.g., transesterification of plasma samples)
The accurate analysis of Glyceryl tri(octanoate-d15) and its resulting metabolic products in biological matrices is fundamentally dependent on robust and efficient sample preparation and derivatization techniques. In metabolic tracer studies, where the goal is to distinguish and quantify the isotopically labeled analyte from its endogenous, unlabeled counterpart, these preliminary steps are critical for achieving the required sensitivity, specificity, and reproducibility. The primary objectives of these methodologies are to extract the analytes of interest from complex biological samples like plasma or tissue, and to chemically modify them (derivatization) to improve their analytical properties for detection by mass spectrometry.
Derivatization is particularly crucial for fatty acids like octanoate, as it enhances their volatility and thermal stability for gas chromatography (GC) and improves ionization efficiency for mass spectrometry (MS). nih.gov For stable isotope tracer analysis, an ideal derivatization strategy minimizes isotopic fractionation and reduces the risk of contamination, which can significantly skew enrichment results. dntb.gov.uaresearchgate.net
A key, validated method for the analysis of octanoate enrichment in plasma involves the direct transesterification of plasma samples. eur.nl This approach streamlines the sample preparation process by combining extraction and derivatization into a single step, thereby reducing sample handling and potential sources of error.
Direct Transesterification of Plasma Samples
A validated gas chromatography-mass spectrometry (GC-MS) method has been developed specifically for analyzing low concentrations of octanoate enrichment in human plasma following the administration of a stable isotope-labeled tracer. researchgate.netnih.gov This technique employs transesterification using isobutanol, which has been shown to be significantly more sensitive and less prone to contamination than traditional methyl esterification methods. dntb.gov.uaresearchgate.net The tracer used in the development of this method was Glyceryl tri[1,2,3,4-¹³C₄]octanoate, but the sample preparation and derivatization principles are directly applicable to other stable isotope-labeled variants like Glyceryl tri(octanoate-d15). dntb.gov.uanih.gov
The procedure involves derivatizing the total octanoate (both labeled and unlabeled) directly within the plasma matrix to form isobutyl octanoate, which is then extracted and analyzed by GC-MS. researchgate.netnih.gov This method allows for the accurate determination of precursor enrichment, which is essential for kinetic modeling in metabolic studies. nih.gov
The detailed protocol for this direct transesterification is outlined in the table below.
Table 1: Protocol for Direct Transesterification of Octanoate in Plasma Samples
| Step | Procedure | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1. Reagent Preparation | Prepare the derivatization reagent. | 3 mol/L Acetyl chloride in isobutanol. The reagent is prepared fresh for each experiment by slowly adding acetyl chloride to cooled, stirring isobutanol to manage the exothermic reaction. nih.gov | To create the acidic alcohol medium required for transesterification. |
| 2. Derivatization | Mix plasma sample with the derivatization reagent in a GC vial. | 100 µL of plasma is mixed with 200 µL of the acetyl chloride/isobutanol reagent. researchgate.netnih.gov | To initiate the conversion of all forms of octanoate (free and esterified) into isobutyl octanoate. |
| 3. Incubation | Heat the sealed vial. | Incubate at 90 °C for 60 minutes. researchgate.net | To drive the transesterification reaction to completion. |
| 4. Extraction | After cooling to room temperature, perform a liquid-liquid extraction. | Add 250 µL of chloroform (B151607) and 1.0 mL of a 1 M K₂CO₃ solution. Vortex and centrifuge for 5 minutes at 1500 x g. researchgate.net | To extract the derivatized, non-polar isobutyl octanoate into the organic (chloroform) layer and remove polar interferents into the aqueous layer. |
| 5. Sample Analysis | Transfer the organic layer to an insert within a new GC vial. | The chloroform layer containing isobutyl octanoate is carefully collected for analysis. researchgate.net | To prepare the final sample for injection into the GC-MS system. |
The validation of this method demonstrates its suitability for demanding tracer applications. Key performance metrics highlight its advantages over older, more conventional approaches.
Table 2: Method Validation and Performance Data for Isobutanol Transesterification
| Parameter | Result | Significance |
|---|---|---|
| Analyte | Isobutyl octanoate researchgate.net | The resulting derivative is suitable for GC-MS analysis. |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov | Provides the necessary selectivity and sensitivity for isotope ratio measurements. |
| Lower Limit of Quantification (LLOQ) | 0.43 µM dntb.gov.uaresearchgate.net | Enables accurate measurement of very low octanoate concentrations, which is crucial for tracer studies. This is a 20-fold improvement compared to standard methyl esterification. dntb.gov.uaresearchgate.net |
| Linearity | R² > 0.99 dntb.gov.uaresearchgate.net | Demonstrates a proportional response across a range of concentrations, ensuring accurate quantification. |
| Precision (Intraday) | Coefficient of Variation (CV) < 9.1% dntb.gov.uaresearchgate.net | Indicates high reproducibility of results within the same analytical run. |
| Precision (Interday) | Coefficient of Variation (CV) < 9.3% dntb.gov.uaresearchgate.net | Shows excellent reproducibility of results across different days. |
| Key Advantage | Minimizes contamination with unlabeled octanoate from external sources. dntb.gov.uaresearchgate.net | Increases the accuracy of the isotopic enrichment measurement, which is critical for the validity of the tracer study. |
While direct transesterification from plasma is highly effective for studying fatty acid kinetics in circulation, analyzing metabolic products in solid tissues requires different initial preparation steps. For instance, analyzing lipids in liver tissue necessitates a homogenization step to release the cellular contents before extraction and derivatization can occur. nih.gov This typically involves homogenizing the frozen tissue samples in an appropriate buffer, often with the aid of beads, to thoroughly disrupt the cells and allow for the subsequent extraction of lipids using organic solvents. nih.gov
Glyceryl Tri Octanoate D15 in Lipid Metabolism and Bioenergetics Research
Elucidation of Fatty Acid Oxidation Pathways using Deuterated Tracers
Deuterated tracers like Glyceryl tri(octanoate-d15) offer significant advantages over traditional carbon-13 (¹³C) or carbon-14 (B1195169) (¹⁴C) labeled fatty acids for studying fatty acid oxidation. bioscientifica.comnih.gov When a fatty acid is oxidized (burned for energy), the deuterium (B1214612) atoms are incorporated into water, which then mixes with the total body water pool. bioscientifica.comnih.gov This allows for a cumulative record of fat oxidation that can be measured in bodily fluids like urine or plasma. bioscientifica.com This method eliminates the need for frequent breath sample collection and VCO₂ measurements, which are required for ¹³C-based breath tests. nih.gov Furthermore, deuterium tracers have a lower potential for isotopic exchange compared to their carbon-labeled counterparts, simplifying the calculation of fatty acid oxidation rates. nih.gov
Assessment of Hepatic β-Oxidation Efficiency and Dysregulation
The liver is a central organ in fatty acid metabolism, and its dysfunction is implicated in diseases like nonalcoholic fatty liver disease (NAFLD). medchemexpress.com Glyceryl tri(octanoate-d15) is particularly useful for assessing liver-specific β-oxidation. Studies using deuterated octanoate (B1194180) have demonstrated that it is rapidly taken up and oxidized by the liver. medchemexpress.com This process can be monitored non-invasively using techniques like deuterium magnetic resonance imaging (DMRI), which can detect the conversion of the deuterated fat into deuterated water, providing a direct measure of hepatic β-oxidation. medchemexpress.com
This methodology has been applied in animal models of NAFLD to reveal dysregulated fatty acid oxidation. medchemexpress.com Research has shown that in fatty livers, the efficiency of β-oxidation may be decreased, a finding that could serve as an early indicator of NAFLD progression. medchemexpress.com The disruption of the coordinated pathway between triglyceride hydrolysis (lipolysis) and β-oxidation is a key factor in the development of liver disease. nih.govnih.gov The use of tracers like Glyceryl tri(octanoate-d15) helps to specifically probe the β-oxidation component of this pathway, providing critical data on disease mechanisms.
Quantification of Whole-Body Fatty Acid Oxidation Kinetics
Beyond the liver, deuterated fatty acid tracers are validated for measuring whole-body dietary fat oxidation. bioscientifica.comnih.gov When Glyceryl tri(octanoate-d15) is consumed, the labeled octanoate fatty acids are absorbed and distributed throughout the body to be used as an energy source. The rate at which the deuterium appears in the body's water pool is proportional to the rate of whole-body oxidation of that fatty acid.
Validation studies comparing deuterium-labeled palmitic acid (a long-chain fatty acid) with the traditional [1-¹³C]-palmitic acid breath test found the results to be equivalent and highly correlated in resting subjects. nih.gov This demonstrates the robustness of the deuterium tracer method for quantifying the kinetics of fat oxidation on a systemic level. bioscientifica.comnih.gov This approach allows researchers to understand how different physiological states or interventions affect the body's ability to burn fat for energy.
| Tracer | Mean Recovery at 10h Post-Dose (%) | Standard Deviation | Notes |
|---|---|---|---|
| d₃₁-palmitic acid | 13.2 | ± 7.7 | Represents cumulative fat oxidation. |
| [1-¹³C]-palmitic acid (uncorrected) | 6.4 | ± 3.6 | Requires correction for isotopic exchange. |
| [1-¹³C]-palmitic acid (corrected) | ~12.7 | N/A | Corrected value is highly correlated with deuterium recovery (r² = 0.88). |
Data sourced from a study on resting subjects, highlighting the equivalence of the two tracer methods after correction. nih.gov
Investigation of Glycerol (B35011) Kinetics and Turnover Rates in Vivo
When Glyceryl tri(octanoate-d15) is metabolized, it breaks down into three deuterated octanoate molecules and a glycerol backbone. While the octanoate chains are labeled in this specific compound, other studies utilize tracers where the glycerol molecule itself is labeled with stable isotopes, such as deuterium ([²H₅]-glycerol) or carbon-13 ([U-¹³C₃]-glycerol), to investigate glycerol kinetics. bioscientifica.commetsol.comnih.gov The rate of appearance of this labeled glycerol in the bloodstream provides a direct measure of whole-body lipolysis (the breakdown of triglycerides). caymanchem.com
This is because once triglycerides are broken down in fat cells (adipocytes), the resulting glycerol cannot be reused by those cells and is released into circulation. caymanchem.com By infusing a known amount of labeled glycerol and measuring its dilution by unlabeled glycerol entering the bloodstream, researchers can calculate the total rate of glycerol production, which reflects the rate of triglyceride turnover. nih.gov This technique is crucial for understanding how hormones, diet, and disease states affect the mobilization of stored fat. bioscientifica.commetsol.com
Studies on Medium-Chain Triglyceride (MCT) Absorption and Subsequent Metabolic Fate
MCTs, such as Glyceryl trioctanoate, are metabolized differently from the more common long-chain triglycerides (LCTs) found in the diet. They are more rapidly hydrolyzed and absorbed due to the shorter chain length of their fatty acids. Using a labeled tracer like Glyceryl tri(octanoate-d15) allows for precise tracking of the absorption process and the subsequent metabolic journey of the medium-chain fatty acids (MCFAs).
Portal vs. Lymphatic Absorption Mechanisms of Labeled Octanoates
A key difference between MCTs and LCTs lies in their route of absorption. Following digestion, long-chain fatty acids are typically re-packaged into triglycerides within the intestinal cells and transported into the lymphatic system before entering the bloodstream. In contrast, MCFAs like octanoate are primarily absorbed directly into the portal vein, which leads straight to the liver.
Studies using MCTs have confirmed this pathway. Research in rats fed an MCT diet showed a significant increase in medium-chain fatty acids, including octanoic acid (C8:0), in the portal vein as free fatty acids. While a small amount of MCFAs can be found in the lymphatic system, the vast majority bypasses this route in favor of direct portal transport. This rapid delivery to the liver is a primary reason why MCTs are considered a quick energy source. The use of labeled octanoates from Glyceryl tri(octanoate-d15) provides a definitive way to quantify the proportion of absorbed fatty acids entering each of these distinct pathways.
| Fatty Acid | Location | Composition (%/mol) | Comparison Group (LCT Diet) |
|---|---|---|---|
| Octanoic Acid (C8:0) | Portal Vein (as Free Fatty Acid) | Significantly Increased | Minimal |
| Decanoic Acid (C10:0) | Portal Vein (as Free Fatty Acid) | Significantly Increased | Minimal |
| Decanoic Acid (C10:0) | Lymph (as Triglyceride) | ~10% | Minimal |
Data adapted from studies in rats, illustrating the primary absorption of MCFAs via the portal vein.
Tissue-Specific Uptake and Distribution of Deuterated Lipids
After absorption via the portal vein, the deuterated octanoate molecules are transported primarily to the liver. The liver's high metabolic activity makes it the main site for the oxidation of these MCFAs for immediate energy. medchemexpress.com In vivo imaging studies using deuterated octanoate confirm a high degree of signal localization to the liver shortly after administration, underscoring its role as the primary destination. medchemexpress.com
From the liver, any metabolites or remaining labeled lipids can be distributed to other tissues. Methodologies using stable isotopes have been developed to map the uptake and turnover of lipids in various organs. caymanchem.com These studies show that the rate of deuterium incorporation into lipids varies significantly between tissues, with the liver, plasma, and lungs showing the highest activity, while the brain and heart exhibit lower uptake rates. caymanchem.com By tracking the distribution of the d15 (B612444) label from Glyceryl tri(octanoate-d15), researchers can build a comprehensive picture of how different tissues and organs utilize these specific medium-chain fatty acids.
Research on the Modulation of Key Metabolic Enzyme Activities (e.g., Glucose-6-phosphate Dehydrogenase, Citrate (B86180) Cleavage Enzyme, Malic Enzyme)
Research utilizing glyceryl trioctanoate, the non-labeled form of Glyceryl tri(octanoate-d15), has demonstrated its influence on the activity of several key lipogenic enzymes in both the liver and adipose tissue. These enzymes are crucial for the synthesis of fatty acids and the production of essential cofactors.
One significant study investigated the effects of dietary administration of 1,2,3-trioctanoyl glycerol in rats. caymanchem.com The findings revealed a notable increase in the activities of glucose-6-phosphate dehydrogenase (G6PDH), citrate cleavage enzyme (CCE), and malic enzyme in both hepatic and adipose tissues. caymanchem.com
Glucose-6-phosphate Dehydrogenase (G6PDH): This enzyme is the rate-limiting step of the pentose (B10789219) phosphate (B84403) pathway. wikipedia.org Its primary role is to produce NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), a crucial reducing agent that protects cells from oxidative damage and is required for the synthesis of fatty acids and steroids. wikipedia.orggoogle.com The upregulation of G6PDH activity by glyceryl trioctanoate suggests an increased capacity for NADPH production, supporting biosynthetic processes. caymanchem.com
Citrate Cleavage Enzyme (CCE): This enzyme is responsible for cleaving citrate in the cytoplasm to produce acetyl-CoA and oxaloacetate. The acetyl-CoA produced is a fundamental building block for the synthesis of fatty acids and cholesterol.
Malic Enzyme: This enzyme contributes to the production of NADPH and pyruvate. Like G6PDH, the NADPH generated by the malic enzyme is vital for fatty acid synthesis.
However, other research has indicated that the effects of octanoate, the constituent fatty acid of glyceryl trioctanoate, can be context-dependent. For instance, studies in cultured chick embryo hepatocytes showed that octanoate could inhibit the triiodothyronine (T3)-induced increases in the activity of malic enzyme. nih.gov This suggests that the regulatory effects of medium-chain fatty acids on these enzymes may be influenced by the specific hormonal and metabolic state of the cell. nih.gov
| Enzyme | Primary Function | Observed Effect of Glyceryl Trioctanoate Administration (in rats) caymanchem.com |
|---|---|---|
| Glucose-6-phosphate Dehydrogenase (G6PDH) | Produces NADPH for fatty acid synthesis and antioxidant defense. wikipedia.org | Activity Increased |
| Citrate Cleavage Enzyme (CCE) | Produces cytoplasmic acetyl-CoA for fatty acid synthesis. | Activity Increased |
| Malic Enzyme | Produces NADPH for fatty acid synthesis. | Activity Increased |
Contributions to Understanding Ketone Body Production and Energy Substrate Utilization
The use of Glyceryl tri(octanoate-d15) as a metabolic tracer is particularly valuable for elucidating the pathways of ketone body production and the utilization of different energy substrates. nih.gov Ketone bodies are water-soluble molecules produced by the liver from the breakdown of fatty acids. nih.govwikipedia.org They serve as a critical alternative energy source for extrahepatic tissues like the brain, heart, and muscle, especially during periods of fasting, prolonged exercise, or low carbohydrate intake. nih.govwikipedia.org
The metabolic process begins with the hydrolysis of glyceryl trioctanoate into glycerol and three octanoate molecules. As medium-chain fatty acids, octanoate molecules can freely enter the mitochondria of liver cells without the need for the carnitine transport system that longer-chain fatty acids require. nih.gov
Inside the mitochondria, octanoate undergoes β-oxidation, a process that breaks it down into acetyl-CoA molecules. nih.gov When fatty acid oxidation rates are high, the production of acetyl-CoA can exceed the capacity of the tricarboxylic acid (TCA) cycle to oxidize it. nih.gov This surplus acetyl-CoA is then shunted into the ketogenesis pathway, leading to the formation of the three primary ketone bodies:
Acetoacetate
Beta-hydroxybutyrate
Acetone
By using Glyceryl tri(octanoate-d15), researchers can accurately trace the journey of the d15-labeled octanoate molecules. They can measure the rate of its uptake, its oxidation in the mitochondria, and its subsequent conversion into labeled ketone bodies. This allows for precise quantification of the contribution of medium-chain fatty acids to total ketone body production and their utilization as an energy substrate by various tissues throughout the body. These studies are fundamental to understanding the bioenergetics of fasting, ketogenic diets, and various metabolic disorders. nih.gov
| Step | Metabolite/Process | Description |
|---|---|---|
| 1 | Hydrolysis | Glyceryl tri(octanoate-d15) is broken down into glycerol and d15-octanoate. |
| 2 | Mitochondrial Entry | d15-Octanoate freely enters the liver mitochondria. nih.gov |
| 3 | β-Oxidation | d15-Octanoate is converted into multiple molecules of d-labeled acetyl-CoA. nih.gov |
| 4 | Ketogenesis | Excess d-labeled acetyl-CoA is used to synthesize d-labeled ketone bodies (acetoacetate, beta-hydroxybutyrate). nih.gov |
| 5 | Transport & Utilization | Labeled ketone bodies are transported via the blood to other tissues to be used as an energy source. nih.gov |
Research Applications in Neurological and Other Pathophysiological Models
Glyceryl tri(octanoate-d15) as a Research Tool in Alzheimer's Disease Models
Alzheimer's disease (AD) is characterized by progressive neurodegeneration and cognitive decline, with evidence suggesting that impaired brain energy metabolism plays a significant role in its pathophysiology. The use of stable isotope tracers is crucial for unraveling the metabolic components of neurodegeneration. nih.gov Glyceryl tri(octanoate-d15) is employed in preclinical AD models to investigate the therapeutic potential of MCTs, which can provide an alternative energy source for the brain in the form of ketone bodies.
Research in AD models has shown that the brain exhibits glucose hypometabolism, which can be detected using imaging techniques like PET scans. scispace.com This reduced ability to utilize glucose for energy is believed to contribute to the synaptic dysfunction and neuronal loss seen in AD. Glyceryl tri(octanoate-d15) is used as a tracer to study how the brain metabolizes medium-chain fatty acids and to what extent they can compensate for the glucose deficit.
By tracking the deuterium-labeled octanoate (B1194180), researchers can quantify its conversion into ketone bodies and subsequent utilization by brain cells. These studies aim to understand if providing an alternative fuel source can restore normal metabolic activity and, consequently, improve brain electrical activity and synaptic function. The use of stable isotope tracers allows for the measurement of the metabolism of neurons and how they are affected by AD. curealz.org This approach helps in modeling how fast AD pathology occurs in the living brain. curealz.org
Neuroinflammation is a key component of Alzheimer's disease pathology, with microglia, the resident immune cells of the brain, playing a central role. nih.gov Dysfunctional lipid metabolism is linked to the neuroinflammatory processes that exacerbate AD. nih.gov Research is exploring how interventions that modify lipid metabolism might also modulate this inflammatory response.
In this context, Glyceryl tri(octanoate-d15) can be used to trace the influence of medium-chain fatty acids on microglial activity and the production of inflammatory mediators. Studies in models of neuroinflammation have shown that the activation of microglia can be influenced by their metabolic state. sygnaturediscovery.comnih.govnih.gov For instance, some research suggests that ketone bodies, derived from MCTs, may have anti-inflammatory effects by inhibiting pathways like the NLRP3 inflammasome, which is a significant driver of neuroinflammation in AD. nih.gov By using a labeled tracer, scientists can investigate whether the metabolism of octanoate directly influences these anti-inflammatory pathways within brain cells in AD models.
Studies in Migraine Pathophysiology and Potential Research Interventions
Recent research has explored the link between brain energy metabolism and migraine pathophysiology, suggesting that metabolic dysregulation could be a contributing factor. caringsunshine.com This has led to investigations into the potential benefits of MCTs in migraine management. A study involving chronic migraine sufferers demonstrated that the consumption of a unique, high-concentration MCT-containing complex led to significant improvements in migraine symptoms. wjarr.comresearchgate.netresearchgate.netwjarr.com
The table below summarizes the key findings from this clinical investigation:
| Metric | Baseline (Before Intervention) | After 60 Days of Intervention | Percentage Improvement |
| Migraine Episodes per Month | 11.6 | 5.4 | 53% |
| Average Episode Duration (minutes) | 260 | 158 | 39% |
| Lost Days per Month due to Migraine | >5 | >2 | 55% |
| Combined Secondary Symptom Score | - | - | 37% reduction |
| Self-Assessed Quality of Life | - | - | 43% improvement |
While this study used a complex containing MCTs, Glyceryl tri(octanoate-d15) could be employed in preclinical models to further elucidate the mechanisms behind these observations. As a tracer, it would allow researchers to track how octanoate metabolism influences neuronal pathways implicated in migraine, such as those involving CGRP and serotonin. Animal models of migraine, often induced by substances like glyceryl trinitrate (nitroglycerin), provide a platform to test such hypotheses. researchgate.netmdpi.comscantox.comresearchgate.netdntb.gov.ua
Research into Epilepsy and Anticonvulsant Mechanisms Using Labeled Tracers
The ketogenic diet, which is high in fats and low in carbohydrates, has been a long-standing therapeutic approach for some forms of epilepsy. The diet's efficacy is thought to be related to the production of ketone bodies, which can alter neuronal excitability. MCTs are a more targeted way to induce ketosis. Research in animal models of epilepsy has investigated the anticonvulsant effects of triglycerides composed of medium-chain fatty acids.
Cancer Research: Exploring Effects on Tumor Cell Cytolysis and Metabolism
Cancer cells often exhibit altered metabolism, a phenomenon known as the Warburg effect, where they predominantly rely on glycolysis even in the presence of oxygen. This metabolic shift presents a potential therapeutic target. Some research has explored the oncolytic (cancer-killing) effects of fatty acids.
Specifically, 1,2,3-Trioctanoyl Glycerol (B35011), the non-deuterated form of Glyceryl tri(octanoate-d15), has been shown to induce nuclear edema and cytolysis (cell death) in tumor cells in a murine hepatic carcinoma model, while not affecting normal hepatic cells. This selective toxicity is of significant interest in cancer research.
The use of Glyceryl tri(octanoate-d15) as a tracer can help to elucidate the metabolic mechanisms behind this anti-cancer effect. Researchers can track how octanoate is taken up and metabolized by cancer cells compared to healthy cells. This could reveal whether the cytotoxic effect is due to the fatty acid itself, its metabolic byproducts, or the disruption of the cancer cell's unique metabolic state.
Applications in Research on Metabolic Syndrome-Related Conditions
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Animal models are frequently used to study the pathophysiology of metabolic syndrome, often induced by high-fat and/or high-fructose diets. nih.govd-nb.infonih.govejurnal-analiskesehatan.web.id
The role of different types of dietary fats is a key area of investigation. A study in mice fed a high-fat diet found that supplementation with 2% tricaprylin (B1683027) (glyceryl trioctanoate) significantly increased body weight, fat mass, and the size of adipocytes in adipose tissue and the liver. nih.gov However, the same study also found that tricaprylin had a beneficial effect on intestinal health, improving intestinal morphology and barrier function while reducing inflammatory markers. nih.gov
The use of Glyceryl tri(octanoate-d15) in such research allows for a detailed analysis of the metabolic pathways influenced by medium-chain fatty acids. As a stable isotope tracer, it can help researchers understand how octanoate contributes to both fat deposition and the observed improvements in gut health. This can provide valuable insights into the complex effects of different dietary fats in the context of metabolic syndrome. Deuterium (B1214612) metabolic imaging is a technique that can be used to trace the fate of deuterated substrates, like those from Glyceryl tri(octanoate-d15), as they are metabolized in the body. nih.gov
Pharmacokinetic and Pharmacodynamic Investigations with Glyceryl Tri Octanoate D15
Tracer Kinetic Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Glyceryl tri(octanoate-d15) serves as an ideal tracer for kinetic modeling studies to elucidate the intricate pathways of triglyceride metabolism. nih.govnih.gov By administering this labeled compound, researchers can track the movement of the deuterated octanoate (B1194180) and glycerol (B35011) moieties throughout the body.
Absorption: Following oral administration, Glyceryl tri(octanoate-d15) would be hydrolyzed in the gastrointestinal tract by pancreatic lipase (B570770) into mono- and diglycerides and deuterated octanoic acid. These products are then absorbed by enterocytes.
Distribution: Once absorbed, the deuterated fatty acids and glycerol are re-esterified to form triglycerides and packaged into chylomicrons. These lipoprotein particles are then released into the lymphatic system and subsequently enter the bloodstream, distributing the labeled lipids throughout the body. youtube.com
Metabolism: In peripheral tissues, lipoprotein lipase (LPL) hydrolyzes the triglycerides in chylomicrons, releasing the deuterated octanoic acid for uptake by cells for energy production (beta-oxidation) or storage. The liver also plays a central role in triglyceride metabolism, taking up chylomicron remnants and repackaging the lipids into very-low-density lipoproteins (VLDL). nih.gov
Excretion: The ultimate fate of the carbon skeleton of the deuterated octanoate is oxidation to carbon dioxide and water, which are then excreted.
Tracer kinetic models, often employing compartmental analysis, can be used to quantify the rates of these processes. radiologykey.com By measuring the appearance and disappearance of the deuterated label in different biological compartments (e.g., plasma, different lipoprotein fractions, tissues) over time, researchers can calculate key pharmacokinetic parameters.
Hypothetical Data for Tracer Kinetic Modeling:
| Parameter | Description | Hypothetical Value Range |
| Ka (h⁻¹) | Absorption rate constant | 0.5 - 2.0 |
| Vd (L/kg) | Volume of distribution | 0.2 - 1.0 |
| CL (L/h/kg) | Clearance | 0.1 - 0.5 |
| t½ (h) | Half-life | 2 - 8 |
Note: This table is illustrative and not based on actual experimental data for Glyceryl tri(octanoate-d15).
Evaluation of Bioavailability and Systemic Exposure in Preclinical and Clinical Research
The bioavailability of medium-chain triglycerides like Glyceryl trioctanoate is generally high, as they are efficiently hydrolyzed and absorbed. youtube.comnih.gov It is expected that Glyceryl tri(octanoate-d15) would exhibit similar high bioavailability.
Systemic exposure to the deuterated octanoate and its metabolites can be quantified by measuring their concentrations in plasma over time. This is typically done using sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which can differentiate the deuterated compound from its endogenous, non-labeled counterparts. nih.gov
Key parameters to determine systemic exposure include:
Cmax: The maximum (or peak) plasma concentration that the labeled species reaches.
Tmax: The time at which Cmax is observed.
AUC (Area Under the Curve): The total exposure to the labeled species over time.
While no specific studies on Glyceryl tri(octanoate-d15) are available, research on similar medium-chain triglycerides indicates rapid absorption and metabolism. nih.gov
Pharmacodynamic Assessments in Response to Labeled Compound Administration
Pharmacodynamic assessments would focus on the metabolic effects resulting from the administration of Glyceryl tri(octanoate-d15). As a metabolic tracer, the primary "pharmacodynamic" effect is the ability to trace and quantify metabolic fluxes. For instance, its administration can be used to study:
De novo lipogenesis: The synthesis of new fatty acids and triglycerides.
Triglyceride turnover rates: The balance between triglyceride synthesis and breakdown in various tissues. nih.gov
Fatty acid oxidation: The rate at which fatty acids are used for energy production.
By measuring the incorporation of the deuterium (B1214612) label into different lipid pools (e.g., VLDL-triglycerides, adipose tissue triglycerides), researchers can gain insights into the regulation of lipid metabolism in various physiological and pathological states. nih.govnih.gov For example, studies could investigate how conditions like obesity or diabetes affect the metabolic fate of dietary triglycerides.
Design of Preclinical Pharmacokinetic Studies utilizing Animal Models
Preclinical pharmacokinetic studies of Glyceryl tri(octanoate-d15) would typically be conducted in animal models such as rats or mice. nih.gov The design of these studies is crucial for obtaining reliable and translatable data.
A typical study design would involve:
Animal Model Selection: Rodent models are commonly used for initial pharmacokinetic studies due to their well-characterized physiology and ease of handling.
Dosing and Administration: Glyceryl tri(octanoate-d15) would likely be administered orally, mixed with a standard diet or as a gavage, to mimic dietary intake.
Blood Sampling: Serial blood samples would be collected at predetermined time points to characterize the full pharmacokinetic profile.
Tissue Collection: At the end of the study, various tissues (e.g., liver, adipose tissue, muscle) would be collected to assess the distribution of the deuterated label.
Analytical Methods: Plasma and tissue samples would be analyzed using mass spectrometry to quantify the concentrations of Glyceryl tri(octanoate-d15) and its deuterated metabolites.
Example Preclinical Study Parameters:
| Parameter | Detail |
| Animal Model | Male Sprague-Dawley rats |
| Route of Administration | Oral gavage |
| Blood Sampling Times | 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose |
| Tissues Harvested | Liver, epididymal fat, quadriceps muscle |
| Analytical Method | LC-MS/MS |
Note: This table represents a general design for a preclinical pharmacokinetic study and is not based on a specific study of Glyceryl tri(octanoate-d15).
Advanced Methodological and Experimental Design Considerations
Tracer Administration Protocols in In Vivo Studies
The method of introducing the Glyceryl tri(octanoate-d15) tracer into a biological system is a critical determinant of the quality of kinetic data obtained. The two primary approaches, bolus injection and continuous infusion, each present distinct advantages and are suited for different research questions.
Comparison of Bolus Injection versus Continuous Infusion Methodologies
The choice between a bolus injection and a continuous infusion of Glyceryl tri(octanoate-d15) hinges on the specific metabolic process under investigation and the desired kinetic information.
A bolus injection involves the rapid administration of a single dose of the tracer. This method is particularly useful for determining the kinetic profile of medium-chain triglycerides (MCTs) and their subsequent hydrolysis to medium-chain fatty acids (MCFAs). Following a bolus injection, the plasma concentration of the tracer rises sharply and then declines as it is metabolized and cleared. This decay curve can be analyzed to determine key pharmacokinetic parameters. For instance, in a study investigating the kinetics of MCTs in healthy volunteers who received an intravenous bolus, a one-compartment model was successfully used to estimate the hydrolysis rate of MCTs to MCFAs and the disposition rate of MCFAs. nih.gov The plasma half-life of MCTs was determined to be approximately 11 minutes, while that of the resulting MCFAs was about 17 minutes. nih.gov
Continuous infusion , on the other hand, involves administering the tracer at a constant rate over a period of time to achieve a steady-state concentration in the plasma. This approach is ideal for measuring the turnover rate of metabolites under stable metabolic conditions. A variation of this is the primed continuous infusion , where an initial bolus (the "prime") is given to rapidly achieve the desired plasma concentration, which is then maintained by the continuous infusion. This method was employed in a study exploring the metabolic fate of orally administered glyceryl tri[1,2,3,4-¹³C₄]-octanoate, a tracer structurally similar to Glyceryl tri(octanoate-d15). nih.govresearchgate.net The primed continuous infusion allowed for the maintenance of a steady isotopic enrichment in the plasma, facilitating the calculation of the rate of appearance and oxidation of the tracer. nih.govresearchgate.net
| Administration Method | Advantages | Disadvantages | Primary Application |
| Bolus Injection | - Simpler to administer- Provides rapid kinetic information (e.g., half-life, volume of distribution)- Less tracer required compared to long infusions | - Does not achieve a metabolic steady state- Data analysis can be more complex if multiple compartments are involved | Determining the initial clearance and hydrolysis rates of MCTs. |
| Continuous Infusion | - Achieves a metabolic and isotopic steady state- Simplifies the calculation of turnover rates (rate of appearance = rate of disappearance)- Allows for the study of metabolic fluxes over time | - Requires a longer experimental duration- May require a larger amount of tracer- Potential for delayed equilibrium in different body compartments | Measuring steady-state kinetics, such as the rate of oxidation of octanoate (B1194180). |
| Primed Continuous Infusion | - Rapidly achieves a steady state- Combines the benefits of both bolus and continuous infusion | - Requires careful calculation of the priming dose to avoid over- or under-shooting the target concentration | Ideal for studies requiring stable isotopic enrichment for an extended period to measure metabolic fluxes. |
Optimization of Tracer-Tracee Ratios for Robust Kinetic Analysis
For a successful tracer study, the amount of the administered tracer must be sufficient to be detected above its natural abundance but not so high as to perturb the metabolic system being studied. The tracer-to-tracee ratio (TTR), which is the molar ratio of the labeled (tracer) to the unlabeled (tracee) compound, is a critical parameter in this regard. nih.govkoreamed.org
Optimizing the TTR is essential for obtaining a strong and reliable signal for mass spectrometric analysis without altering the natural kinetics of the metabolite. A common target for TTR in plasma is between 2% and 10%. This range generally ensures that the isotopic enrichment is well above the limit of detection of modern mass spectrometers while minimizing the risk of a "flooding" effect, where the tracer itself alters the metabolic pathway it is intended to measure.
The calculation of the required tracer infusion rate to achieve a target TTR can be guided by the following principles:
Estimated Endogenous Production Rate: An estimation of the basal rate of appearance (Ra) of the tracee (unlabeled octanoate) is necessary.
Target TTR: The desired level of isotopic enrichment in the plasma.
Infusion Rate Calculation: The infusion rate (in moles per minute) can be approximated by the formula: Infusion Rate = Target TTR × Estimated Ra.
It is also important to consider the isotopic purity of the tracer. A higher isotopic purity means that a smaller amount of the tracer is needed to achieve the desired enrichment, reducing costs and the potential for metabolic perturbation.
Data Analysis and Interpretation Strategies for Isotopic Enrichment Data
The raw data from a tracer study consists of measurements of isotopic enrichment in various biological samples over time. Extracting meaningful physiological information from this data requires sophisticated analytical and modeling strategies.
Application of Compartmental and Non-Compartmental Modeling
Non-compartmental analysis (NCA) offers a straightforward method for determining pharmacokinetic parameters such as the area under the curve (AUC), clearance, and mean residence time from the plasma concentration-time profile of the tracer. While useful, NCA provides limited insight into the underlying physiological processes and may not be suitable for complex metabolic systems where the tracer moves between different body pools.
Compartmental modeling , in contrast, uses mathematical models to describe the body as a series of interconnected compartments. youtube.com This approach allows for a more detailed understanding of the kinetics of the tracer as it is absorbed, distributed, metabolized, and eliminated. For studies involving Glyceryl tri(octanoate-d15), a compartmental model would typically include compartments representing the gut, plasma, and tissues where octanoate is utilized.
A study on the kinetics of intravenously administered MCTs utilized a one-compartment model to analyze the data from a bolus injection. nih.gov This model was sufficient to describe the hydrolysis of MCTs to MCFAs and the subsequent tissue uptake of MCFAs. More complex, multi-compartmental models are often necessary for continuous infusion studies to account for the slower equilibration of the tracer in different tissue pools. nih.gov These models can provide estimates of the rates of transfer between compartments, offering a more nuanced view of the metabolic fate of the tracer.
Consideration of Isotope Exchange and Recycling in Data Interpretation
A significant challenge in interpreting data from stable isotope tracer studies is the potential for isotope exchange and recycling. Isotope exchange refers to the non-metabolic exchange of isotopes between the tracer and other molecules in the body. For deuterium-labeled tracers like Glyceryl tri(octanoate-d15), there is a possibility of hydrogen-deuterium exchange, although this is generally less of a concern for carbon-bound deuterium (B1214612) atoms. researchgate.net
Isotope recycling is a more common issue, particularly for fatty acid tracers. This occurs when the labeled portion of the tracer is incorporated into other metabolites and then re-enters the circulation, potentially leading to an underestimation of the true turnover rate if not accounted for. nih.gov For example, labeled octanoate released from the hydrolysis of Glyceryl tri(octanoate-d15) can be taken up by the liver and incorporated into newly synthesized triglycerides, which are then secreted back into the bloodstream. Compartmental modeling is a powerful tool to address this issue by explicitly modeling the recycling pathways. nih.gov
The use of multiply deuterated tracers, such as d15-octanoate, can help to minimize the impact of recycling on the interpretation of results, as the likelihood of all 15 deuterium atoms being retained through metabolic cycling is low. However, careful consideration of potential recycling pathways is still necessary for accurate data interpretation.
Development and Validation of In Vivo Animal Models for Tracer Studies
Animal models are indispensable for the detailed investigation of metabolic pathways and for the validation of tracer methodologies before their application in human studies. mdpi.comnih.govmdpi.comsciforum.net The choice of animal model depends on the specific research question and the desire to mimic human physiology as closely as possible.
Commonly used animal models in the study of lipid metabolism include:
Rodents (Rats and Mice): These models are widely used due to their relatively low cost, short generation time, and the availability of genetic modifications. Studies in rats have been instrumental in understanding the metabolic effects of MCT supplementation. mdpi.comsciforum.net For instance, a study in Wistar rats demonstrated that chronic MCT administration improved working memory without adverse metabolic effects, validating this model for studying the cognitive impacts of MCTs. mdpi.com
Canines (Dogs): Dogs share many metabolic similarities with humans and have been used to study the systemic effects of dietary MCTs. A study on the serum metabolome of young adult and senior canines fed an MCT-supplemented diet provided insights into the impact of MCTs on lipid metabolism and ketone body production, demonstrating the utility of this model for nutritional studies. mdpi.com
The validation of an animal model for tracer studies with Glyceryl tri(octanoate-d15) would involve several key steps:
Characterization of Baseline Metabolism: Confirming that the animal model exhibits similar baseline lipid metabolism to humans, including the absorption and clearance of MCTs.
Dose-Response Studies: Determining the appropriate tracer dose that provides a measurable signal without perturbing the system.
Pharmacokinetic Profiling: Comparing the pharmacokinetic parameters (e.g., half-life, volume of distribution) of the tracer in the animal model to known human data.
Cross-Validation with Other Methods: Comparing the results obtained with the tracer to those from other established methods for measuring fatty acid metabolism.
By carefully selecting and validating in vivo animal models, researchers can gain valuable mechanistic insights into the metabolic fate of Glyceryl tri(octanoate-d15) and its constituent octanoate, which can then be translated to human health and disease.
Design of Human Clinical Research Protocols Incorporating Stable Isotope Tracers
The use of stable isotope tracers, such as Glyceryl tri(octanoate-d15), in human clinical research allows for the safe and detailed investigation of metabolic pathways in vivo. bioscientifica.com The design of such protocols requires careful consideration of several key factors to ensure scientifically valid and ethically sound research. These studies are instrumental in understanding the kinetics of fatty acid metabolism, including absorption, transport, and oxidation. nih.govnih.gov
A primary advantage of using stable isotopes like deuterium is their safety, which permits their use in various populations, including children and pregnant women. bioscientifica.com The experimental design for a study incorporating Glyceryl tri(octanoate-d15) would typically involve the oral administration of the labeled compound, followed by the collection of biological samples over a specific time course. The choice of a pulse dose of the labeled fat is a common and effective option. nih.govresearchgate.net
Participant selection is a critical aspect of the study design. Inclusion and exclusion criteria must be clearly defined to ensure a homogenous study population and to minimize confounding variables. For instance, a study investigating fatty acid oxidation might include healthy volunteers within a specific age and BMI range and exclude individuals with known metabolic disorders. Ethical considerations are paramount, and all study protocols must be approved by an Institutional Review Board (IRB). Informed consent must be obtained from all participants before their inclusion in the study.
The collection of biological samples is a central component of the research protocol. Blood samples are typically drawn at predetermined intervals to measure the appearance and disappearance of the deuterated octanoate and its metabolites in various lipid fractions. researchgate.net The analysis of expired air to measure the appearance of labeled CO2 can provide a measure of fatty acid oxidation. bioscientifica.com The timing and frequency of sample collection are crucial for accurately determining the metabolic fate of the tracer.
Below is an interactive data table summarizing a hypothetical design for a human clinical research protocol incorporating Glyceryl tri(octanoate-d15).
| Parameter | Description |
| Study Objective | To determine the rate of appearance and oxidation of orally administered octanoate. |
| Tracer | Glyceryl tri(octanoate-d15) |
| Participant Profile | Healthy adult volunteers (n=10), aged 25-45 years, with a BMI of 20-25 kg/m ². |
| Exclusion Criteria | History of metabolic diseases (e.g., diabetes, dyslipidemia), gastrointestinal disorders, or use of medications known to affect lipid metabolism. |
| Study Protocol | Participants arrive at the clinical research unit after an overnight fast. A baseline blood sample is collected. Participants consume a standardized meal containing a precise amount of Glyceryl tri(octanoate-d15). |
| Sampling Schedule | Blood samples are collected at 0, 30, 60, 90, 120, 180, 240, and 360 minutes post-ingestion. Expired air samples are collected every 30 minutes for 6 hours. |
| Primary Endpoints | Enrichment of octanoate-d15 in plasma triglycerides and non-esterified fatty acids. Rate of 13CO2 appearance in expired air (if a 13C-labeled tracer is co-administered). |
| Analytical Methods | Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of deuterated fatty acids in plasma lipids. Isotope Ratio Mass Spectrometry (IRMS) for the analysis of expired air. |
| Ethical Approval | The study protocol is approved by the Institutional Review Board, and all participants provide written informed consent. |
Integration of Glyceryl tri(octanoate-d15) Studies into Multi-Omics Research Platforms (e.g., Lipidomics, Metabolomics)
The integration of stable isotope tracing with multi-omics platforms, such as lipidomics and metabolomics, offers a powerful approach to gain a comprehensive understanding of metabolic pathways. targetanalysis.gr By using Glyceryl tri(octanoate-d15) in conjunction with these high-throughput analytical techniques, researchers can trace the metabolic fate of the deuterated octanoate through various lipid and metabolite pools. google.com
In the context of lipidomics, the administration of Glyceryl tri(octanoate-d15) allows for the detailed analysis of its incorporation into different lipid species. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), can be employed to identify and quantify the deuterated octanoate within complex lipid profiles of plasma, cells, and tissues. sigmaaldrich.comacs.org This approach can reveal the dynamics of triglyceride synthesis and turnover, as well as the incorporation of medium-chain fatty acids into phospholipids (B1166683) and other complex lipids. researchgate.net
Metabolomics studies benefit from the use of stable isotope tracers by enabling the tracing of metabolic fluxes through interconnected pathways. The breakdown of octanoate-d15 via β-oxidation produces deuterated acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle and contribute to the synthesis of other metabolites. By analyzing the isotopic enrichment in downstream metabolites, researchers can quantify the contribution of octanoate to central carbon metabolism.
The following interactive data table illustrates the integration of a Glyceryl tri(octanoate-d15) study into a multi-omics research platform.
| Omics Platform | Methodology | Key Research Questions | Expected Outcomes |
| Lipidomics | High-resolution LC-MS/MS analysis of plasma and tissue lipid extracts following administration of Glyceryl tri(octanoate-d15). | - What is the rate of incorporation of octanoate-d15 into triglycerides and phospholipids? - Are there differences in the incorporation of octanoate-d15 into specific lipid subspecies? | - Quantitative data on the flux of octanoate into various lipid pools. - Identification of novel lipid species containing octanoate-d15. |
| Metabolomics | GC-MS or LC-MS analysis of polar metabolites from plasma and tissue extracts to measure isotopic enrichment. | - What is the contribution of octanoate-d15 to the acetyl-CoA pool? - To what extent are downstream metabolites, such as TCA cycle intermediates and amino acids, labeled with deuterium? | - Measurement of the flux of octanoate through β-oxidation and the TCA cycle. - A comprehensive map of the metabolic fate of octanoate-d15. |
| Data Integration | Statistical and bioinformatics tools are used to integrate the lipidomics and metabolomics datasets. | - How do changes in lipid metabolism correlate with alterations in central carbon metabolism? - Can we identify key regulatory points in fatty acid metabolism? | - A systems-level understanding of the metabolic impact of octanoate. - Identification of potential biomarkers for metabolic health and disease. |
The use of deuterated fatty acids in such studies has been shown to be a valuable tool in understanding lipid metabolism. nih.govmdpi.com The insights gained from these integrated approaches can have significant implications for our understanding of metabolic regulation in both health and disease.
Research on Glyceryl Tri Octanoate in Industrial and Biomedical Engineering Applications
Interesterification Reactions and Catalyst Development for Biofuel Component Production
The acid-catalyzed interesterification of Glyceryl tri(octanoate) with ethyl acetate (B1210297) is investigated as a model reaction for the one-step production of biofuels and their additives. medchemexpress.commdpi.com This process aims to produce valuable components like ethyl octanoate (B1194180) (a fatty acid ethyl ester, FAEE) and triacetin, which can improve biodiesel properties. mdpi.com Research in this area focuses on developing and optimizing heterogeneous acid catalysts to facilitate the reaction efficiently. medchemexpress.commdpi.com
Scientists have explored various silica-based propyl-sulfonic acid catalysts, grafting these functional groups onto both amorphous and mesoporous silica (B1680970) supports such as SBA-15 and KIT-6. medchemexpress.comsigmaaldrich.comnih.gov The performance of these catalysts is closely linked to their acidic capacity and porous structure. sigmaaldrich.comnih.gov In a model reaction, the interesterification of Glyceryl tri(octanoate) with ethyl acetate is carried out to yield ethyl octanoate and triacetin. mdpi.com Studies have shown that optimizing reaction conditions, such as the presence of ethanol, reaction time, and the amount of catalyst, can lead to a total conversion of Glyceryl tri(octanoate). medchemexpress.comsigmaaldrich.com For instance, using the catalyst Am-Pr-SO3H, researchers achieved an 89% yield of ethyl octanoate and a 56% yield of triacetin. medchemexpress.comsigmaaldrich.comnih.gov
In these studies, Glyceryl tri(octanoate-d15) functions as an essential analytical standard. To accurately quantify the conversion of the starting triglyceride and the yield of the products via methods like gas chromatography-mass spectrometry (GC-MS), a known amount of Glyceryl tri(octanoate-d15) is added to the samples. Its distinct mass allows it to be clearly separated from the non-deuterated analyte, ensuring precise measurement of reaction efficiency and catalyst performance.
| Catalyst | Support Structure | GTO Conversion | Ethyl Octanoate Yield | Triacetin Yield |
|---|---|---|---|---|
| Am-Pr-SO3H | Amorphous Silica | Total | 89% | 56% |
Application as a Model Triglyceride in Heterogeneous Catalysis Mechanism Studies
Due to its defined structure, Glyceryl tri(octanoate) is frequently used as a model triglyceride to investigate the mechanisms of heterogeneous catalysis. medchemexpress.commdpi.comresearchgate.net Understanding how triglycerides interact with catalyst surfaces and how reaction pathways proceed is crucial for optimizing industrial processes like biofuel production. mdpi.com Studies have investigated the synergistic mechanism between different active sites on catalysts, such as silanol (B1196071) (Si-OH) groups and propyl-sulfonic acid (Pr-SO3H) groups on silica-based materials. medchemexpress.comsigmaaldrich.com This synergistic action has been shown to be crucial for the 'silanolysis' of ethyl acetate, a key step in the interesterification reaction. medchemexpress.comsigmaaldrich.com
The role of Glyceryl tri(octanoate-d15) in these mechanistic studies is to act as an isotopic tracer. By replacing the standard Glyceryl tri(octanoate) with its deuterated version, researchers can track the fate of the octanoate moieties throughout the reaction. Using techniques like mass spectrometry, they can identify deuterated intermediates and products, providing direct evidence for proposed reaction pathways and clarifying the role of different catalytic sites. This isotopic labeling is a powerful method for elucidating complex reaction mechanisms at the molecular level.
Formulation and Characterization of Lipid-Based Drug Delivery Systems
Glyceryl tri(octanoate), also known as tricaprylin (B1683027), is widely used in the pharmaceutical field for formulating lipid-based drug delivery systems. thegoodscentscompany.com These systems are designed to improve the solubility and bioavailability of poorly water-soluble drugs. The use of deuterated lipids like Glyceryl tri(octanoate-d15) is critical for the quantitative analysis required during the development and characterization of these formulations.
Glyceryl tri(octanoate) is a key component in the development of nanoemulsions and solid lipid nanoparticles (SLNs). moleculardepot.com Nanoemulsions are kinetically stable dispersions of oil and water, while SLNs are colloidal carriers where the liquid lipid core is replaced by a solid lipid. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery. moleculardepot.com Glyceryl tri(octanoate) is often used as the liquid lipid (oil) phase in these formulations due to its biocompatibility and ability to solubilize a wide range of drug molecules.
In many lipid-based drug delivery systems, Glyceryl tri(octanoate) serves as the primary component of the oil core. This core acts as a reservoir for lipophilic (fat-soluble) drugs. The choice of the core material is critical as it influences the drug loading capacity, stability of the nanoparticle, and the drug release profile. As a medium-chain triglyceride, Glyceryl tri(octanoate) provides a biocompatible and biodegradable core that is readily processed by the body.
A central area of research is understanding how drugs are released from lipid formulations and how they penetrate biological barriers. The release of a drug from a nanoparticle is a complex process influenced by the formulation's composition and the surrounding physiological environment. Models describing drug distribution within the lipid carrier, such as a homogeneous matrix or a drug-enriched outer shell, help predict and control the release rate.
In the detailed investigation of these processes, Glyceryl tri(octanoate-d15) is indispensable. During in vitro release studies or in vivo pharmacokinetic analyses, it is used as an internal standard to precisely quantify the concentration of the lipid carrier in biological samples (e.g., blood, tissues). This allows researchers to distinguish the formulation's lipid component from endogenous lipids, enabling accurate tracking of the drug delivery vehicle's biodistribution and correlation with the drug's release and absorption profile.
Ethical, Safety, and Regulatory Science Perspectives in Research Using Glyceryl Tri Octanoate D15
Ethical Frameworks for Stable Isotope Tracer Research in Human Subjects
Research involving human subjects is governed by fundamental ethical principles to protect the dignity, rights, and welfare of participants. The application of stable isotope tracers like Glyceryl tri(octanoate-d15) in human metabolic studies falls under the purview of these established ethical guidelines. solubilityofthings.com
The core ethical principles underpinning such research are articulated in documents like the Belmont Report and the Declaration of Helsinki. ucmerced.edustatgen.us These principles include:
Respect for Persons: This principle acknowledges the autonomy of individuals and requires that those with diminished autonomy are entitled to protection. In the context of tracer studies, this translates to a robust informed consent process where participants are fully aware of the study's procedures, potential risks, and benefits.
Beneficence: This principle requires researchers to maximize potential benefits and minimize possible harms. For stable isotope studies, the risks are generally low; however, a careful risk-benefit assessment must be conducted and clearly communicated to participants. statgen.us The use of stable, non-radioactive isotopes like deuterium (B1214612) in Glyceryl tri(octanoate-d15) is a key aspect of minimizing risk. simsonpharma.com
Justice: This principle pertains to the fair distribution of the burdens and benefits of research. The selection of participants for tracer studies should be equitable and based on scientific objectives rather than convenience or vulnerability. statgen.us
All research involving human subjects, including studies utilizing stable isotope tracers, must undergo review by an independent ethics committee or Institutional Review Board (IRB) to ensure adherence to these ethical standards. nih.gov
Investigator Responsibilities and Informed Consent Processes in Clinical Tracer Studies
Investigators have a primary responsibility to ensure the ethical conduct of clinical tracer studies. This responsibility is most prominently expressed through the informed consent process, which is more than just obtaining a signature on a form. 417studies.comuci.eduappliedclinicaltrialsonline.com It is an ongoing process of communication between the researcher and the participant. nih.govuci.edu
The informed consent document and discussion for a study involving Glyceryl tri(octanoate-d15) should include the following key elements in language that is easily understandable to the participant: nih.gov417studies.com
A clear statement that the activity is for research purposes. 417studies.com
The purpose of the research and the expected duration of the participant's involvement. 417studies.com
A detailed description of the procedures to be followed, including the administration of the tracer compound.
A description of any reasonably foreseeable risks or discomforts.
A description of any benefits to the participant or to others which may reasonably be expected from the research. 417studies.com
A disclosure of appropriate alternative procedures or courses of treatment, if any, that might be advantageous to the participant. nih.gov
A statement describing the extent to which confidentiality of records identifying the participant will be maintained. 417studies.com
For research involving more than minimal risk, an explanation as to whether any compensation and an explanation as to whether any medical treatments are available if injury occurs.
Contact information for answers to pertinent questions about the research and research subjects' rights.
A statement that participation is voluntary, that refusal to participate will involve no penalty or loss of benefits to which the subject is otherwise entitled, and that the subject may discontinue participation at any time without penalty. nih.gov
Investigators must ensure that participants have ample opportunity to ask questions and consider the information provided before making a decision. 417studies.comuci.edu
Animal Welfare Considerations in Preclinical Tracer Experiments
Preclinical research involving animals is essential for understanding the metabolism and potential effects of compounds like Glyceryl tri(octanoate-d15) before they are used in human studies. The ethical use of animals in research is guided by the principles of the "Three Rs": Replacement, Reduction, and Refinement.
All animal research must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). ucdavis.edurossu.edu The IACUC is responsible for ensuring that the research is scientifically justified and that the animals are treated humanely.
Key considerations for animal welfare in preclinical tracer experiments include:
Justification of the animal model: The chosen animal species should be appropriate for the research question.
Minimization of pain and distress: Procedures should be designed to cause the least amount of pain and distress possible. This includes the use of appropriate anesthetics and analgesics.
Housing and husbandry: Animals must be housed in clean, comfortable environments with appropriate social housing and environmental enrichment. utoledo.edu
Humane endpoints: Clear criteria should be established for when an animal should be removed from a study due to pain or distress. ucdavis.edu
Proper training of personnel: All personnel involved in the care and use of research animals must be adequately trained.
The following table outlines some of the key guidelines for substance administration in laboratory animals:
| Route of Administration | General Considerations | Potential Complications |
| Oral (Gavage) | Use an appropriately sized and flexible gavage needle. Ensure the animal is properly restrained to prevent injury. | Esophageal or tracheal perforation, aspiration pneumonia. |
| Intravenous (IV) | Use a sterile needle and syringe. The injection site may require preparation. | Hematoma, infiltration of the substance into surrounding tissue. |
| Intraperitoneal (IP) | Administer into the lower abdominal quadrants to avoid organs. Aspirate before injecting to prevent administration into the bladder or intestines. sdsu.edu | Peritonitis, puncture of abdominal organs. sdsu.edu |
| Subcutaneous (SC) | Inject into the loose skin over the back. | Skin irritation, infection at the injection site. |
Research Safety Assessment of Labeled Triglycerides in Experimental Models
The safety of labeled triglycerides like Glyceryl tri(octanoate-d15) in research is a critical consideration. Deuterated compounds are generally considered non-radioactive and safe for laboratory and research use. simsonpharma.com
While stable isotopes are considered safe, the introduction of a labeled compound into a biological system warrants a safety assessment. For triglycerides, this involves evaluating potential systemic and local effects.
Systemic Effects: The primary systemic consideration for a triglyceride is its metabolic fate. Glyceryl tri(octanoate-d15) is expected to be hydrolyzed into glycerol (B35011) and deuterated octanoic acid, which are then metabolized through normal pathways. Studies with medium- and long-chain triacylglycerols in animal models have generally shown no dose-related adverse effects. researchgate.net
Local Effects: The route of administration will determine the potential for local effects. For example, intravenous administration carries a risk of local irritation at the injection site.
The "deuterium isotope effect," where the heavier isotope can slow down metabolic reactions, is a known phenomenon. simsonpharma.comnih.gov While this effect can be harnessed to improve the pharmacokinetic profiles of drugs, it is a factor to consider in the safety assessment of any new deuterated compound. nih.govresearchgate.netnih.gov
The handling of any chemical compound in a laboratory setting requires adherence to strict occupational health and safety protocols. moravek.com For labeled compounds like Glyceryl tri(octanoate-d15), these measures are crucial to protect research personnel.
Key aspects of occupational health and safety include:
Chemical Hygiene Plan: Every laboratory should have a comprehensive chemical hygiene plan that outlines procedures for the safe handling, storage, and disposal of chemicals. moravek.com
Personal Protective Equipment (PPE): Appropriate PPE, such as lab coats, gloves, and safety glasses, must be worn at all times when handling chemicals. moravek.comsolubilityofthings.com
Engineering Controls: Adequate ventilation, such as fume hoods, should be used to minimize the risk of inhalation exposure. moravek.com
Labeling and Storage: All chemical containers must be clearly and accurately labeled with the chemical name, concentration, and any associated hazards. absorbentsonline.comlabmanager.com They should be stored in appropriate conditions to maintain their stability.
Training: All personnel who handle labeled compounds must receive thorough training on their safe handling and emergency procedures. moravek.commoravek.com
The Occupational Safety and Health Administration (OSHA) provides specific guidelines for handling hazardous chemicals in laboratories. absorbentsonline.com
Regulatory Science Implications for Investigational Tracer Compounds and Research Materials
The use of investigational tracer compounds in research, particularly in human subjects, is subject to regulatory oversight. In the United States, the Food and Drug Administration (FDA) is the primary regulatory body.
For research intended to provide evidence of a drug's safety and effectiveness, an Investigational New Drug (IND) application is typically required. nih.gov However, for basic science research aimed at understanding metabolism or physiology without a therapeutic or diagnostic intent, studies may sometimes be conducted under the oversight of a Radioactive Drug Research Committee (RDRC), though this is specific to radioactive drugs. nih.govfda.gov
The regulatory pathway for a stable isotope tracer like Glyceryl tri(octanoate-d15) would depend on the intended use of the research. If the research is to support a new drug application, a more extensive regulatory submission would be necessary. For basic metabolic research, the requirements may be different, but oversight by an IRB is still essential.
The following table summarizes the key regulatory considerations for investigational tracer compounds:
| Regulatory Aspect | Description |
| Investigational New Drug (IND) Application | Required for clinical investigations of new drugs to determine safety and efficacy. |
| Institutional Review Board (IRB) Approval | Required for all human subjects research to ensure ethical conduct and protection of participants. |
| Good Manufacturing Practice (GMP) | Standards for the manufacturing of drugs to ensure quality, purity, and strength. |
| Pharmacology and Toxicology Studies | Preclinical studies required to assess the safety of a new compound before it can be administered to humans. |
The regulatory landscape for tracer compounds is designed to ensure that while scientific advancement is encouraged, the safety and ethical treatment of research participants remain the highest priority.
Q & A
Q. What are the primary applications of glyceryl tri(octanoate-d15) in isotopic tracing studies, and how does its deuterium labeling enhance experimental accuracy?
Glyceryl tri(octanoate-d15) is a deuterated triacylglycerol used as a stable isotope-labeled internal standard (SIL-IS) in lipidomics and metabolic studies. Its 15 deuterium atoms per octanoate chain (45 total) enable precise tracking of lipid metabolism, absorption, and degradation pathways via GC-MS or LC-MS. The isotopic labeling minimizes interference with endogenous compounds, allowing for unambiguous quantification of unlabeled analogs in biological matrices like plasma or tissue homogenates . Methodologically, researchers should validate its recovery rates (82-95% in algae matrices) and stability under freeze-thaw cycles (3 cycles, ±5% variation) to ensure data reproducibility .
Q. How is glyceryl tri(octanoate-d15) synthesized to achieve 98% isotopic purity, and what analytical techniques verify its structural integrity?
Synthesis involves esterification of glycerol with perdeuterated octanoic acid (C8D15-COOH) under acid catalysis. Isotopic purity (98% atom D) is confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to validate deuterium distribution at the 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8 positions. Researchers should cross-reference spectral data with the IUPAC name (2,3-bis[pentadecadeuteriooctanoyloxy]propyl pentadecadeuteriooctanoate) and CAS RN 352431-24-4 for consistency .
Q. What role does glyceryl tri(octanoate-d15) play in environmental toxicology studies?
It serves as a reference standard for detecting lipid-soluble environmental contaminants (e.g., polychlorinated biphenyls) in soil, water, or biological samples. Researchers use it to calibrate extraction efficiencies in solid-phase microextraction (SPME) workflows, with protocols recommending spiking concentrations of 0.1-10 μM in sample matrices .
Advanced Research Questions
Q. How can researchers resolve discrepancies in deuterium retention data when using glyceryl tri(octanoate-d15) in longitudinal metabolic studies?
Discrepancies often arise from isotopic exchange in aqueous environments or enzymatic hydrolysis. To mitigate this, employ controlled incubation experiments (e.g., 37°C, pH 7.4 buffer) with timed sampling. Use parallel reaction monitoring (PRM) in LC-MS/MS to track deuterium loss in hydrolyzed fragments (e.g., mono- and di-octanoate-d15 derivatives). Normalize data against inert matrices (e.g., synthetic chylomicrons) to distinguish biological vs. chemical degradation .
Q. What experimental design considerations are critical for incorporating glyceryl tri(octanoate-d15) into nanoparticle drug delivery systems?
When formulating lipid nanoparticles (LNPs), optimize the drug-to-lipid ratio (e.g., 1:10 w/w) and surfactant concentration (e.g., poloxamer 188 at 0.5-2% w/v) using a central composite design (CCD). Glyceryl tri(octanoate-d15) enhances encapsulation efficiency (≥85%) for hydrophobic drugs, but its high deuterium content may alter lipid packing density. Validate particle size (dynamic light scattering) and in vitro release kinetics in simulated intestinal fluid (pH 6.8) to assess stability .
Q. How does glyceryl tri(octanoate-d15) interact with phospholipid membranes in tracer studies, and what computational models support these findings?
Molecular dynamics simulations (MDS) reveal that deuterium labeling reduces membrane fluidity by ~15% compared to non-deuterated analogs. Experimental validation involves fluorescence anisotropy using DPH probes in liposomes. Researchers should compare order parameters (S₀) derived from NMR quadrupolar splitting to reconcile computational and empirical data .
Q. What are the limitations of glyceryl tri(octanoate-d15) in cross-species metabolic studies, and how can these be addressed?
Species-specific lipase activity (e.g., pancreatic lipase in humans vs. rodents) may yield variable hydrolysis rates. To standardize cross-species comparisons, pre-treat samples with species-matched lipase inhibitors (e.g., orlistat for humans) and use isotopically labeled fatty acid oxidation markers (e.g., [13C]-palmitate) to disentangle β-oxidation pathways .
Methodological Guidelines
- Sample Preparation : Spike glyceryl tri(octanoate-d15) into matrices at 0.5-5 μM for lipidomics. Use methanol/chloroform (4:1 v/v) for extraction to achieve 86-90% recovery in algae or plasma .
- Data Validation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental designs. For instance, ensure deuterium-labeled controls are included in all assay batches to detect cross-contamination .
- Ethical Compliance : Adhere to Open Access data policies (CC-BY-SA 3.0) when publishing SIL-IS methodologies, and deposit raw spectral data in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
